molecular formula C5H8O2 B14635758 2,6-Dioxabicyclo[3.1.1]heptane CAS No. 52964-76-8

2,6-Dioxabicyclo[3.1.1]heptane

Cat. No.: B14635758
CAS No.: 52964-76-8
M. Wt: 100.12 g/mol
InChI Key: HSHJYBJGHNAQQR-UHFFFAOYSA-N
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Description

2,6-Dioxabicyclo[311]heptane is a bicyclic organic compound characterized by a unique structure that includes two oxygen atoms within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dioxabicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexane-1,3-diesters with diiodomethane in the presence of a strong base like lithium diisopropylamide (LDA) can yield the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as alkoxides or amines

Major Products Formed

The major products formed from these reactions include diketones, carboxylic acids, reduced bicyclic compounds, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2,6-Dioxabicyclo[3.1.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,6-Dioxabicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,6-Dioxabicyclo[3.1.1]heptane can be compared with other similar compounds, such as:

    2,6-Dioxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring size, leading to distinct chemical properties and reactivity.

    Bicyclo[3.3.1]nonane: Another bicyclic compound with a larger ring system, used in different chemical and industrial applications.

The uniqueness of 2,6-Dioxabicyclo[31

Properties

CAS No.

52964-76-8

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,6-dioxabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H8O2/c1-2-6-5-3-4(1)7-5/h4-5H,1-3H2

InChI Key

HSHJYBJGHNAQQR-UHFFFAOYSA-N

Canonical SMILES

C1COC2CC1O2

Origin of Product

United States

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